Myristic acid vinyl ester
Overview
Description
Myristic acid vinyl ester, also known as this compound, is an organic compound with the molecular formula C₁₆H₃₀O₂. It is an ester derived from myristic acid and vinyl alcohol. This compound is used in various industrial applications, particularly in the production of polymers and as a chemical intermediate.
Mechanism of Action
Mode of Action
It is known that esters like myristic acid vinyl ester can interact with various biological targets, leading to a range of potential effects .
Pharmacokinetics
Myristate esters, such as this compound, are known to be readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It has been suggested that it plays a pivotal role in drug development in hypertension and cardiovascular ailments by virtue of its remarkable lipid-modulating effects .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Myristic Acid Vinyl Ester is involved in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, Myristic Acid, from which Vinyl Myristate is derived, acts as a lipid anchor in biomembranes . This suggests that Vinyl Myristate may also interact with biomembranes and play a role in their function.
Cellular Effects
The effects of this compound on cells are not fully understood. Studies on Myristic Acid have shown that it can influence cell function. For example, it has been found to have anti-inflammatory effects mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells . It is possible that Vinyl Myristate may have similar effects on cells.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Myristic Acid has been found to downregulate the expression of interleukin (IL)-1β, IL-6, and tumor necrosis factor-α in BV-2 cells , suggesting that Vinyl Myristate may have similar effects.
Temporal Effects in Laboratory Settings
It is known that Myristate esters, like Vinyl Myristate, are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that the effects of Vinyl Myristate may change over time due to its metabolism.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on Myristic Acid found that chronic administration of this compound improved hyperglycemia in a mouse model of type 2 diabetes
Metabolic Pathways
This compound is likely involved in various metabolic pathways. Myristic Acid, from which it is derived, is known to be involved in fatty acid biosynthesis . Therefore, it is possible that Vinyl Myristate may also be involved in this pathway or other related metabolic pathways.
Transport and Distribution
Given that Myristic Acid acts as a lipid anchor in biomembranes , it is possible that Vinyl Myristate may also be transported and distributed in a similar manner.
Subcellular Localization
It is known that protein N-myristoylation, which involves the attachment of Myristic Acid to proteins, plays a role in the localization of proteins to membranes . Therefore, it is possible that Vinyl Myristate may also influence the subcellular localization of certain proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristic acid vinyl ester can be synthesized through the esterification of myristic acid with vinyl acetate. The reaction typically involves heating myristic acid with vinyl acetate in the presence of a catalyst such as sulfuric acid or mercuric acetate. The reaction is carried out under reflux conditions to ensure complete esterification. The excess vinyl acetate is then removed by distillation, and the product is purified through further distillation .
Industrial Production Methods
In industrial settings, vinyl myristate is produced using similar esterification processes but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Myristic acid vinyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Transesterification: Exchange of the ester group with another alcohol.
Polymerization: Formation of polymers through radical polymerization.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or mercuric acetate, reflux conditions.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide, moderate temperatures.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN), elevated temperatures.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Transesterification: New esters with different alcohol groups.
Polymerization: Polyvinyl myristate and copolymers with other vinyl esters.
Scientific Research Applications
Myristic acid vinyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its role in the formulation of pharmaceuticals and cosmetics.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Vinyl laurate: An ester of lauric acid and vinyl alcohol.
Vinyl palmitate: An ester of palmitic acid and vinyl alcohol.
Vinyl stearate: An ester of stearic acid and vinyl alcohol.
Uniqueness of Vinyl Myristate
Myristic acid vinyl ester is unique due to its specific chain length and molecular structure, which impart distinct physical and chemical properties. It has a balanced hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other vinyl esters .
Properties
IUPAC Name |
ethenyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337947 | |
Record name | Vinyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5809-91-6 | |
Record name | Vinyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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